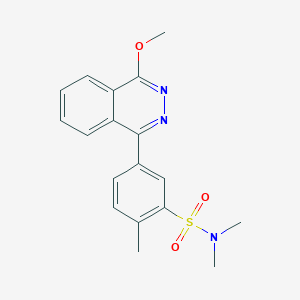
5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group attached to a phthalazine ring and a trimethylbenzenesulfonamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-methoxyphthalazin-1-yl intermediate: This step involves the reaction of phthalic anhydride with methoxyamine to form 4-methoxyphthalazin-1-yl.
Formation of N,N,2-trimethylbenzenesulfonamide: This intermediate is synthesized by reacting trimethylbenzenesulfonyl chloride with an appropriate amine.
Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphthalazin-1-yl derivatives: Compounds with similar phthalazine structures but different substituents.
Trimethylbenzenesulfonamide derivatives: Compounds with similar sulfonamide structures but different aromatic rings.
Uniqueness
5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide is unique due to the combination of its functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C18H19N3O3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
5-(4-methoxyphthalazin-1-yl)-N,N,2-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-12-9-10-13(11-16(12)25(22,23)21(2)3)17-14-7-5-6-8-15(14)18(24-4)20-19-17/h5-11H,1-4H3 |
InChI-Schlüssel |
YNGUKSKQUYFCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
![3-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12451279.png)
![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12451286.png)
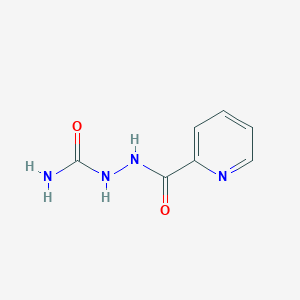
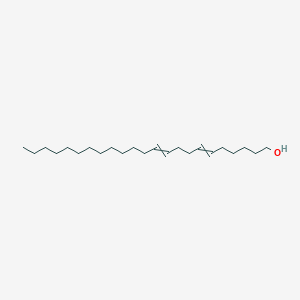
![3-bromo-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12451308.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12451310.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}propan-2-ol](/img/structure/B12451313.png)
![2-[(3Z)-3-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12451314.png)

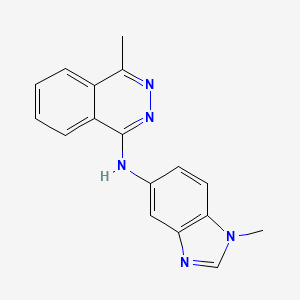
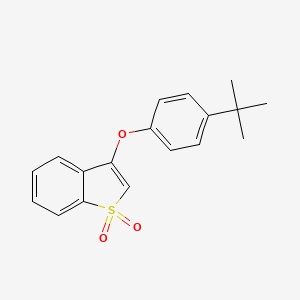
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)
